molecular formula C35H46O20 B1683116 Teupolioside CAS No. 143617-02-1

Teupolioside

Cat. No.: B1683116
CAS No.: 143617-02-1
M. Wt: 786.7 g/mol
InChI Key: SDRRSTAVRUERNC-GUTOYVNHSA-N
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Description

This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-androgenic effects . It has attracted significant attention in the fields of medicine and pharmacology due to its potential therapeutic benefits.

Mechanism of Action

Target of Action

Teupolioside, also known as Lamiuside A, primarily targets the enzyme 5α-reductase . This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen. By acting on this enzyme, this compound can influence androgen activity, which is particularly relevant in conditions like polycystic ovary syndrome (PCOS), juvenile acne, and androgenetic alopecia .

Mode of Action

This compound interacts with its target, the enzyme 5α-reductase, by suppressing the activity of DHT testosterone . This suppression results in a decrease in androgen activity, which can be beneficial in conditions characterized by hyperandrogenism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of testosterone to DHT by the enzyme 5α-reductase . By suppressing this conversion, this compound can reduce the levels of DHT, thereby decreasing androgen activity . This can have downstream effects on various physiological processes, including hair growth and sebum production, which are often affected in conditions like acne and alopecia .

Pharmacokinetics

It is known that this compound is a biotechnologically active compound obtained from immortalized cell cultures of ajuga reptans . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the reduction of androgen activity. This has been shown to ameliorate clinical manifestations associated with hyperandrogenism in women with PCOS . Additionally, due to its action on 5α-reductase, this compound may be of interest in the prevention of hair loss in androgenetic alopecia and in the treatment of juvenile acne .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of this compound can be influenced by the conditions under which the Ajuga reptans plant cells are cultured . .

Chemical Reactions Analysis

Teupolioside undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are often hydroxylated, reduced, or substituted derivatives of this compound, which may exhibit different pharmacological activities .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRRSTAVRUERNC-GUTOYVNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162480
Record name Teupolioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143617-02-1
Record name Teupolioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143617021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teupolioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEUPOLIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88458S9198
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the known biological activities of teupolioside?

A: this compound has demonstrated several promising biological activities in various studies. It has been shown to possess anti-inflammatory properties, effectively reducing inflammation in in vivo models of colitis [] and inhibiting pro-inflammatory mediator release from human keratinocytes []. Additionally, this compound exhibits antioxidant activity, protecting pig red blood cells from oxidative damage [] and mitigating oxidative stress in human skin cells exposed to UV radiation []. Research also suggests potential benefits in managing hirsutism, a condition characterized by excessive hair growth [, ]. Furthermore, this compound supplementation has shown positive effects on growth performance and oxidative status in piglets [, ].

Q2: How does this compound exert its anti-inflammatory effects?

A: While the precise mechanisms are still under investigation, studies suggest that this compound's anti-inflammatory action involves several pathways. It has been shown to effectively inhibit the release of reactive oxygen species (ROS) from leukocytes [], which play a significant role in inflammatory processes. Additionally, this compound displays potent inhibition of NF-κB and AP-1 DNA binding activity [], key transcription factors involved in regulating the expression of pro-inflammatory genes.

Q3: Are there any studies on the use of this compound in managing benign prostatic hyperplasia (BPH)?

A: Yes, a pilot study investigated the efficacy and safety of a fixed combination containing pollen extract and this compound (marketed as Xipag®) in managing lower urinary tract symptoms (LUTS) associated with BPH []. The study reported statistically significant improvements in LUTS based on the International Prostate Symptom Score (IPSS) questionnaire after three months of treatment, without any reported adverse drug reactions.

Q4: What is the impact of artificial polyploidization on this compound content in Ajuga reptans?

A: Research has shown that artificial polyploidization, a technique used to increase the number of chromosome sets in a plant, can significantly affect the production of secondary metabolites like this compound []. Specifically, tetraploid lines of Ajuga reptans, generated through artificial polyploidization, exhibited higher levels of trans-teupolioside compared to their diploid counterparts []. This finding highlights the potential of utilizing polyploidization techniques to enhance the yield of valuable compounds like this compound for medicinal and industrial purposes.

Q5: Can this compound be chemically modified to enhance its properties?

A: Yes, research has explored the enzymatic acylation of this compound to create novel derivatives with potentially improved characteristics []. While specific data on the modified compounds' activity and stability wasn't detailed in the provided abstracts, this approach highlights the potential for tailoring this compound's properties through chemical modification.

Q6: How does the antioxidant activity of this compound compare to other natural extracts?

A: A study compared the antioxidant capacity of this compound to verbascoside (from Siringa vulgaris cell cultures) and a natural Verbenaceae extract using a pig whole blood model []. Results indicated that while all tested extracts exhibited dose-dependent protection against oxidative damage, the natural Verbenaceae extract displayed significantly higher antioxidant activity than both this compound and verbascoside []. This difference highlights that the overall efficacy can be influenced by the presence of other synergistic compounds within natural extracts.

Q7: What are the primary analytical techniques used to quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is commonly employed for the identification and quantification of this compound in plant extracts and formulations [, ]. These techniques offer high sensitivity and selectivity, allowing for accurate measurement of this compound levels in complex mixtures.

Q8: Has the structure of this compound been fully elucidated?

A: While the provided abstracts don't provide specific spectroscopic data for this compound, they consistently refer to it as a phenylpropanoid glycoside [, , , , ]. This classification implies that its structure comprises a phenylpropane unit linked to one or more sugar molecules. Full structural elucidation likely involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

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